

Cetyl Chloroformate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cetyl chloroformate*

Cat. No.: *B1294504*

[Get Quote](#)

An In-depth Examination of the Molecular Characteristics, Synthesis, and Applications of a Key Industrial Reagent

Cetyl chloroformate, a long-chain alkyl chloroformate, is a versatile and highly reactive chemical intermediate with significant applications in the pharmaceutical, agrochemical, and polymer industries. Its unique combination of a reactive chloroformate group and a lipophilic cetyl chain makes it an invaluable tool for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), and for the modification of material properties. This technical guide provides a detailed overview of the molecular and physical properties of **cetyl chloroformate**, comprehensive experimental protocols for its use, and a discussion of its primary applications in drug development and materials science.

Core Molecular and Physical Properties

Cetyl chloroformate, with the chemical formula $C_{17}H_{33}ClO_2$, is a colorless to yellowish liquid characterized by a pungent odor. It is a crucial reagent in organic synthesis, primarily for the introduction of the cetyloxycarbonyl group to various nucleophiles.

Table 1: Key Molecular and Physicochemical Properties of **Cetyl Chloroformate**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value
Molecular Formula	C ₁₇ H ₃₃ ClO ₂
Molecular Weight	304.9 g/mol
CAS Number	26272-90-2
Appearance	Colorless to yellowish liquid
Odor	Pungent
Density	0.930 g/cm ³
Melting Point	14.0 °C (57.2 °F)
Boiling Point	120 °C (248 °F)
Flash Point	120 °C (248 °F)
Solubility	Hydrolyzes in water

Synthesis and Reactivity

Cetyl chloroformate is typically synthesized through the reaction of cetyl alcohol with phosgene.^[4] The high reactivity of the chloroformate group is central to its utility. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack by a wide range of compounds, including amines, alcohols, and thiols. This reactivity allows for the efficient formation of carbamates, carbonates, and thiocarbonates, respectively.

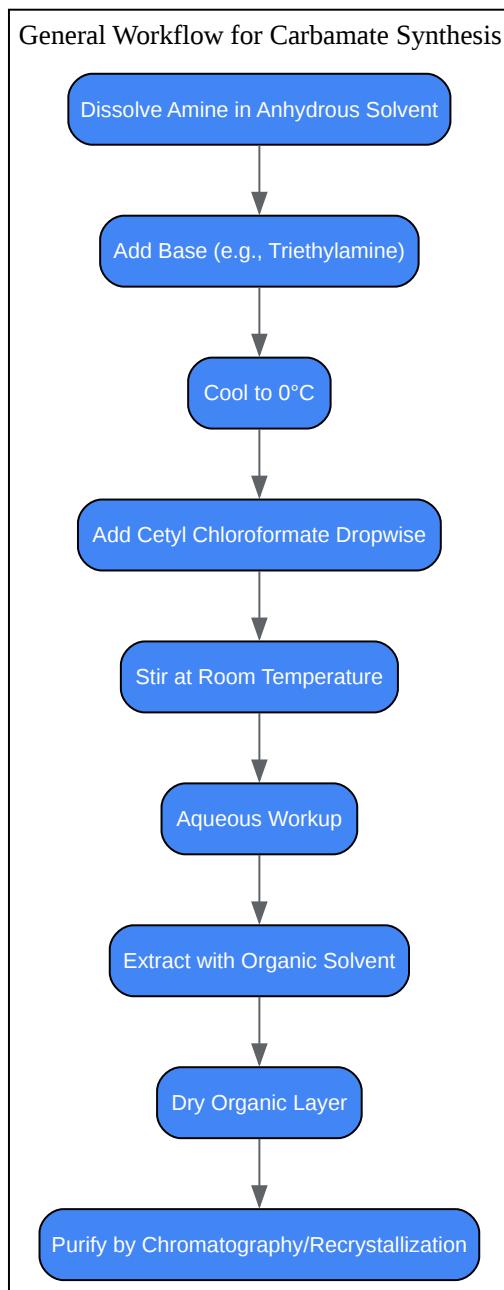
The general mechanism for the reaction of **cetyl chloroformate** with a nucleophile, such as a primary amine, proceeds via a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to form the stable carbamate and eliminates a chloride ion.^[5]

Reaction of **Cetyl Chloroformate** with a Primary Amine.

Key Applications in Research and Drug Development

The versatile reactivity of **cetyl chloroformate** has led to its widespread use in several areas of scientific research and industrial development.

Synthesis of Carbamates and Amine Protection


One of the most significant applications of **cetyl chloroformate** is in the synthesis of carbamates.^{[4][6]} The reaction with primary or secondary amines is a robust method for installing the cetyloxycarbonyl protecting group, which can be advantageous in multi-step syntheses where the lipophilic nature of the cetyl group can modify the solubility and handling properties of intermediates.^[4]

Prodrug Synthesis

The long alkyl chain of **cetyl chloroformate** makes it a valuable reagent in the synthesis of prodrugs.^[7] By masking polar functional groups of a parent drug with the lipophilic cetyloxycarbonyl moiety, it is possible to enhance its lipid solubility, potentially improving its absorption and pharmacokinetic profile.^[8] This strategy is particularly relevant for drugs targeting fatty acid metabolic pathways or for enhancing delivery to lipid-rich environments.

Synthesis of Cationic Lipids for mRNA Delivery

A burgeoning area of application for **cetyl chloroformate** is in the synthesis of novel cationic and ionizable lipids for the formulation of lipid nanoparticles (LNPs).^{[9][10]} These LNPs are the leading delivery systems for mRNA-based therapeutics and vaccines.^[11] The cetyl tail can be incorporated into the lipid structure to modulate the physicochemical properties of the LNP, influencing its stability, encapsulation efficiency, and cellular uptake.^[12]

[Click to download full resolution via product page](#)

Generalized workflow for synthesizing a cetyl carbamate.

Experimental Protocols

The following protocols are generalized procedures for the use of chloroformates in organic synthesis and can be adapted for **cetyl chloroformate** with appropriate consideration for its physical properties and reactivity.

Protocol 1: General Procedure for the Synthesis of a Cetyl Carbamate from a Primary or Secondary Amine

This protocol outlines the fundamental steps for the reaction of **cetyl chloroformate** with an amine to form a carbamate.

Materials:

- Primary or secondary amine
- **Cetyl chloroformate**
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)[[13](#)]
- Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
- Deionized water
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in the chosen anhydrous solvent.
- Add the tertiary amine base (1.1 equivalents) to the solution and stir.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add **cetyl chloroformate** (1.05 equivalents), either neat or dissolved in a small amount of the anhydrous solvent, to the stirred amine solution via a dropping funnel.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- Quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers and wash sequentially with deionized water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or recrystallization to obtain the desired cetyl carbamate.

Table 2: Representative Reaction Parameters for Carbamate Synthesis

Amine Substrate	Solvent	Base	Temperature	Reaction Time	Typical Yield
Benzylamine	Dichloromethane	Triethylamine	0 °C to RT	2 h	>90%
Piperidine	Tetrahydrofuran	Diisopropylethylamine	0 °C to RT	3 h	>85%
Aniline	Acetonitrile	Pyridine	RT	4 h	~80%

Protocol 2: Derivatization of a Hydroxyl-Containing Analyte for GC-MS Analysis

This protocol describes a general method for derivatizing a hydroxyl-containing compound, such as a sterol or a phenol, with **cetyl chloroformate** to improve its volatility and chromatographic behavior for gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

- Analyte containing a hydroxyl group
- **Cetyl chloroformate**
- Aqueous buffer solution (e.g., sodium bicarbonate, pH 9)
- Pyridine (optional, as a catalyst)
- Extraction solvent (e.g., hexane, chloroform)
- Anhydrous sodium sulfate
- Vials for reaction and GC-MS analysis

Procedure:

- Dissolve a known amount of the analyte in a suitable solvent and place it in a reaction vial.
- Add the aqueous buffer solution to the vial.
- If necessary, add a small amount of pyridine as a catalyst.
- Add a solution of **cetyl chloroformate** in the extraction solvent to the vial.
- Vortex the mixture vigorously for 1-2 minutes to facilitate the reaction at the interface of the two phases.
- Allow the layers to separate. The derivatized, more nonpolar product will be in the organic layer.
- Carefully transfer the organic layer to a clean vial.
- Dry the organic extract with anhydrous sodium sulfate.
- The sample is now ready for injection into the GC-MS system.

Conclusion

Cetyl chloroformate is a potent and versatile reagent with broad applicability in modern organic synthesis. Its ability to introduce a long, lipophilic alkyl chain through the formation of stable carbamate and carbonate linkages makes it an indispensable tool for researchers in drug development, particularly in the areas of prodrug synthesis and the creation of advanced drug delivery systems like lipid nanoparticles. Furthermore, its role in polymer modification highlights its importance in materials science. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the effective and safe utilization of **cetyl chloroformate** in a research setting. As the demand for sophisticated molecular architectures and functionalized materials continues to grow, the significance of **cetyl chloroformate** as a key chemical intermediate is poised to expand further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookpolymers.com [lookpolymers.com]
- 2. BASF Cetyl Chloroformate datasheet [\[lookpolymers.com\]](http://lookpolymers.com)
- 3. Cetyl chloroformate | C17H33ClO2 | CID 97633 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 4. marketpublishers.com [marketpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbamate - Wikipedia [\[en.wikipedia.org\]](http://en.wikipedia.org)
- 7. Targeting fatty-acid amide hydrolase with prodrugs for CNS-selective therapy - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 8. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 9. biorxiv.org [biorxiv.org]
- 10. Synthesis and evaluation of novel cationic silyl lipids for enhanced RNA delivery | Poster Board #4066 - American Chemical Society [\[acs.digitellinc.com\]](http://acs.digitellinc.com)
- 11. Lipids and Lipid Derivatives for RNA Delivery - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)

- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- To cite this document: BenchChem. [Cetyl Chloroformate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294504#cetyl-chloroformate-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1294504#cetyl-chloroformate-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com